molecular formula C14H24Cl2N2O2 B13026264 1-(1-(3,4-Dimethoxyphenyl)ethyl)piperazine 2hcl

1-(1-(3,4-Dimethoxyphenyl)ethyl)piperazine 2hcl

Cat. No.: B13026264
M. Wt: 323.3 g/mol
InChI Key: VOMKNEBNEHALHO-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dimethoxyphenyl)ethyl)piperazine 2HCl is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxyphenyl group and an ethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3,4-Dimethoxyphenyl)ethyl)piperazine 2HCl typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. Industrial production methods may also involve additional purification steps to remove any impurities and ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(1-(3,4-Dimethoxyphenyl)ethyl)piperazine 2HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

1-(1-(3,4-Dimethoxyphenyl)ethyl)piperazine 2HCl has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(3,4-Dimethoxyphenyl)ethyl)piperazine 2HCl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-(3,4-Dimethoxyphenyl)ethyl)piperazine 2HCl is unique due to its specific substitution pattern and the presence of the 3,4-dimethoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C14H24Cl2N2O2

Molecular Weight

323.3 g/mol

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)ethyl]piperazine;dihydrochloride

InChI

InChI=1S/C14H22N2O2.2ClH/c1-11(16-8-6-15-7-9-16)12-4-5-13(17-2)14(10-12)18-3;;/h4-5,10-11,15H,6-9H2,1-3H3;2*1H

InChI Key

VOMKNEBNEHALHO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)N2CCNCC2.Cl.Cl

Origin of Product

United States

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